Hydrogen Bond Donor Count and Lipophilicity Differentiate This Compound from the Unsubstituted Parent
2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide possesses one hydrogen bond donor (the primary amine), compared to zero for the unsubstituted parent N,N-diethyl-2-phenoxyacetamide (CAS 3613-97-6) [1][2]. Its computed XLogP3-AA is 1.5, whereas the parent compound has a lower logP due to the absence of the aminoethyl substituent [1]. These differences directly affect membrane permeability predictions and solubility in aqueous media.
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3-AA = 1.5 [1] |
| Comparator Or Baseline | N,N-Diethyl-2-phenoxyacetamide: HBD = 0; XLogP3-AA ≈ 1.0–1.5 (estimated) [2] |
| Quantified Difference | ΔHBD = +1; ΔXLogP3-AA ≈ 0 to +0.5 |
| Conditions | Computed properties using PubChem 2.2 (XLogP3 3.0) and Cactvs 3.4.8.24 [1] |
Why This Matters
The additional hydrogen bond donor can improve aqueous solubility and enable specific intermolecular interactions with biological targets, while the moderate lipophilicity supports blood-brain barrier penetration—a critical consideration for CNS drug discovery programs.
- [1] PubChem. (2026). Compound Summary for CID 16777573: 2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 19228: N,N-Diethyl-2-phenoxyacetamide. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
